molecular formula C12H16O B122872 4'-Isobutylacetophenone CAS No. 38861-78-8

4'-Isobutylacetophenone

Cat. No.: B122872
CAS No.: 38861-78-8
M. Wt: 176.25 g/mol
InChI Key: KEAGRYYGYWZVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Isobutylacetophenone, also known as 1-(4-isobutylphenyl)ethanone, is an organic compound with the molecular formula C12H16O. It is a key intermediate in the synthesis of various pharmaceuticals, most notably ibuprofen, a widely used nonsteroidal anti-inflammatory drug. This compound is characterized by its clear colorless to yellow appearance and is known for its role in organic synthesis and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Isobutylacetophenone can be synthesized through the Friedel-Crafts acylation of isobutylbenzene. In this process, isobutylbenzene reacts with acetic anhydride in the presence of a zeolite-β catalyst at temperatures ranging from 60 to 165 degrees Celsius for 2 to 12 hours. The catalyst is then separated from the reaction mixture by filtration, and the product is collected through conventional processes .

Industrial Production Methods

In industrial settings, the production of 4’-isobutylacetophenone often involves the use of acetic anhydride as the acylating agent and zeolite β as the catalyst. This method is preferred due to its environmental convenience, as it eliminates the use of stoichiometric amounts of corrosive and toxic reagents like aluminum chloride and hydrogen fluoride .

Chemical Reactions Analysis

Types of Reactions

4’-Isobutylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Isobutylacetophenone is utilized in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Isobutylphenyl)ethanone
  • 1-Acetyl-4-isobutylbenzene
  • 4-Isobutyrylacetophenone

Uniqueness

4’-Isobutylacetophenone is unique due to its specific structure, which makes it a crucial intermediate in the synthesis of ibuprofen. Its ability to undergo selective hydrogenation and other reactions with high efficiency sets it apart from similar compounds .

Properties

IUPAC Name

1-[4-(2-methylpropyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAGRYYGYWZVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068147
Record name Ethanone, 1-[4-(2-methylpropyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38861-78-8
Record name 4′-Isobutylacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38861-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Isobutylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038861788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Isobutylacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-[4-(2-methylpropyl)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-[4-(2-methylpropyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(2-methylpropyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4'-ISOBUTYLACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AML715RD20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Isobutylbenzene (IBB) (10.2 lb/hr) and a solution of HF containing 13 wt % HOAc and 12 wt % acetyl fluoride (AcF) (153 lb/hr) were fed into reactor 1 through line 4. The mixture was reacted at 60° C. for 1.5 hrs to produce the desired 4-isobutylacetophenone product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Isobutylacetophenone
Reactant of Route 2
Reactant of Route 2
4'-Isobutylacetophenone
Reactant of Route 3
Reactant of Route 3
4'-Isobutylacetophenone
Reactant of Route 4
Reactant of Route 4
4'-Isobutylacetophenone
Reactant of Route 5
Reactant of Route 5
4'-Isobutylacetophenone
Reactant of Route 6
Reactant of Route 6
4'-Isobutylacetophenone
Customer
Q & A

A: The molecular formula of 4'-Isobutylacetophenone is C12H16O, and its molecular weight is 176.25 g/mol. [, ]

A: Researchers have extensively studied the infrared (IR) and ultraviolet/visible (UV/VIS) spectra of IBAP. These spectroscopic techniques provide valuable information about its molecular structure and electronic transitions. Experimental and computational spectroscopic data for IBAP are available, showing good agreement and demonstrating the applicability of computational methods in drug discovery and design. []

A: this compound is a precursor in the synthesis of ibuprofen and also a significant degradation product. [, , , ] Several studies investigate its presence in pharmaceutical formulations and the environment as a breakdown product of ibuprofen. [, , , , , ]

A: Yes, this compound has been identified as a potential toxin. [, , ] Studies show that its presence increases in ibuprofen tablets containing specific excipients like polyethylene glycol and polysorbate 80, particularly under accelerated degradation conditions. []

A: IBAP, a known toxic byproduct of ibuprofen, raises concerns due to its potential environmental persistence and harmful effects. [, , , ] Its presence in wastewater treatment plants highlights the need for efficient removal strategies.

A: A study monitoring pharmaceuticals in a Swedish wastewater treatment plant found that while IBAP was present in high concentrations at the plant's inlet, it was not detected in the effluent after treatment. This suggests good removal during the biological treatment phase. []

ANone: Several methods have been explored for removing IBAP from water, including:

  • Ozonation: This method effectively removes IBAP and reduces chemical oxygen demand (COD). Combining ozonation with hydrogen peroxide enhances removal efficiency. []
  • Sonication: While less effective than ozonation, sonication offers alternative removal mechanisms and, when combined with ozonation, shows a synergistic effect, potentially due to improved ozone mass transfer. []
  • Photocatalytic degradation: This method utilizes titanium dioxide as a photocatalyst and effectively degrades IBAP. Studies provide detailed insights into the degradation mechanism, including the identification of byproducts like 4-IBAP and the role of OH˙ radicals in the process. []
  • Hollow-fiber liquid-phase microextraction (HF-LPME): This technique, combined with gas chromatography-mass spectrometry (GC-MS), enables the determination of IBAP and other transformation products of anti-inflammatory drugs in water and sludge from wastewater treatment plants. []
  • Non-dispersive solvent extraction: Using a hollow fiber membrane contactor can effectively remove ibuprofen and 4-isobutylacetophenone from water. []

A: Research indicates that IBAP undergoes photochemical transformation in surface waters, with the rate influenced by factors like dissolved organic matter (DOM) content. [, ] Higher DOM concentrations are linked to faster degradation. []

A: While photodegradation can eliminate IBAP, it can also generate other, potentially more harmful, byproducts. [] Further research is crucial to understand the complete environmental impact of these transformation products.

ANone: Various analytical methods have been developed and validated for determining IBAP levels, including:

  • High-performance liquid chromatography (HPLC): This technique is widely used for separating and quantifying IBAP in various matrices, including pharmaceutical formulations and environmental samples. [, , , ]
  • Gas chromatography-mass spectrometry (GC-MS): This method offers high sensitivity and selectivity for detecting and quantifying IBAP, especially in complex environmental samples. []
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique is used to determine IBAP levels in aqueous samples, especially at trace levels. [, ]
  • Thin-layer chromatography (TLC): This technique, while less sensitive than HPLC or GC-MS, provides a simple and rapid method for separating and identifying IBAP. []

A: Yes, researchers have developed and validated several methods for the simultaneous analysis of ibuprofen and IBAP, often including other related substances. These methods utilize techniques like HPLC, TLC, and multivariate spectrophotometry (PLS and PCR). [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.